1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a pyrazole ring structure
Preparation Methods
The synthesis of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazole derivatives and methyl isocyanate.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or toluene, and catalysts such as tetrabutylammonium iodide (TBAI) to facilitate the reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to the modulation of cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and to design more effective derivatives .
Comparison with Similar Compounds
1-Methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a similar pyrazole ring structure but lacks the methylcarbamoyl group, resulting in different chemical properties and reactivity.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group at a different position on the pyrazole ring, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUMXYQWWBXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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